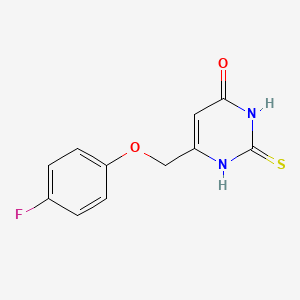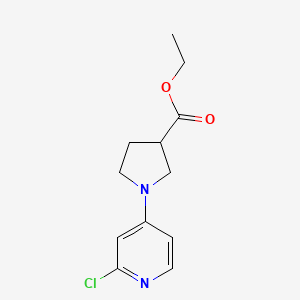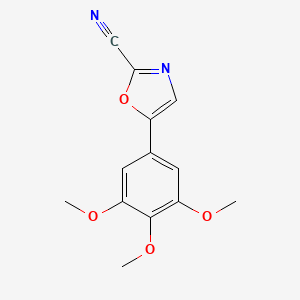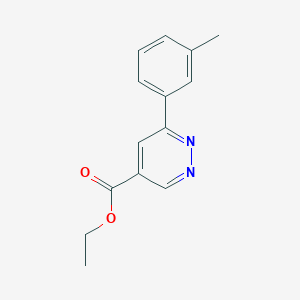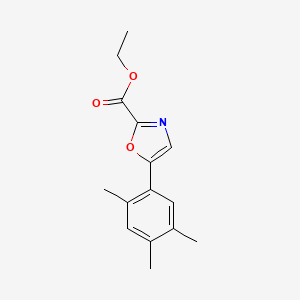
2-cyano-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide
Overview
Description
Synthesis Analysis
The synthesis of cyanoacetamides like “2-cyano-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide” can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular structure of “this compound” has been characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .Chemical Reactions Analysis
Cyanoacetamide derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Mechanism of Action
Target of Action
It is known that cyanoacetamide derivatives, which this compound is a part of, are considered important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
The mode of action of 2-cyano-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide involves its interaction with its targets to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can participate in a variety of condensation and substitution reactions .
Biochemical Pathways
It is known that cyanoacetamide derivatives are used extensively in the synthesis of various organic heterocycles .
Result of Action
Many derivatives of cyanoacetamide have been reported to have diverse biological activities .
Advantages and Limitations for Lab Experiments
2-cyano-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide has several advantages and limitations when used in laboratory experiments. One advantage of using this compound is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, this compound is relatively stable and can be used in a variety of laboratory experiments. However, this compound is not very soluble in water and can be difficult to work with in some laboratory experiments.
Future Directions
The potential future directions for 2-cyano-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide are numerous. One potential future direction is to further investigate the mechanism of action of this compound and to further understand how it interacts with proteins and other molecules in the body. Additionally, further research could be conducted to study the effects of this compound on the activity of various hormones and neurotransmitters in the body. Furthermore, further research could be conducted to study the potential therapeutic applications of this compound, such as its potential use as an anti-inflammatory agent. Additionally, further research could be conducted to study the potential toxicological effects of this compound and to further understand its safety profile. Finally, further research could be conducted to study the potential use of this compound in drug delivery systems and to further investigate its potential use as a drug delivery agent.
Scientific Research Applications
2-cyano-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide has been studied in a variety of scientific research areas, including biochemistry, physiology, and pharmacology. In biochemistry, this compound has been used to study the structure and function of enzymes, as well as to study the interactions between proteins and other molecules. In physiology, this compound has been used to study the effects of drugs on the body, as well as to study the effects of various hormones on the body. In pharmacology, this compound has been used to study the effects of various drugs on the body, as well as to study the effects of various drugs on the brain.
Biochemical Analysis
Biochemical Properties
2-cyano-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can include binding to active sites of enzymes, altering protein conformation, or modulating the activity of signaling molecules. For instance, thiophene derivatives, which include this compound, have been shown to exhibit a variety of biological effects, such as enzyme inhibition and receptor modulation .
Cellular Effects
This compound influences various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene-based compounds have been reported to exhibit anticancer, anti-inflammatory, and antimicrobial properties . These effects are mediated through interactions with cellular receptors and enzymes, leading to changes in cell function and behavior.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes, inhibiting or activating their activity, and can also influence gene expression by interacting with transcription factors or other regulatory proteins. The compound’s structure allows it to fit into the active sites of enzymes or receptors, thereby modulating their function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that thiophene derivatives can exhibit sustained biological activity over extended periods, but their stability may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, it could potentially cause toxic or adverse effects. Understanding the dosage threshold is crucial for determining the safe and effective use of this compound in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. These interactions can affect metabolic flux and the levels of metabolites within cells. The compound’s metabolism may also influence its biological activity and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological effects. It may interact with transporters or binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. These interactions can affect the compound’s localization and its overall efficacy.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biological effects.
properties
IUPAC Name |
2-cyano-N-cyclopropyl-N-(thiolan-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c11-5-3-10(13)12(8-1-2-8)9-4-6-14-7-9/h8-9H,1-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXPBCKFQDFKQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCSC2)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1491859.png)
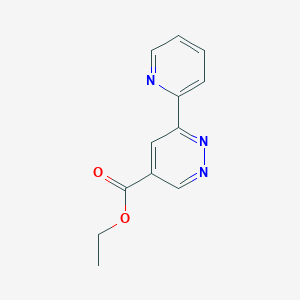
![Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylate](/img/structure/B1491864.png)
![2-(2-aminoethyl)-2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one](/img/structure/B1491867.png)

